Relebactam sodium is a potent, non-β-lactam-based β-lactamase inhibitor (BLI) classified under the diazabicyclooctane (DBO) scaffold. [, , ] It is primarily researched for its ability to restore the activity of β-lactam antibiotics against drug-resistant Gram-negative bacteria. [, , ] This compound is often studied in conjunction with imipenem/cilastatin, forming a combination with enhanced efficacy against specific bacterial infections. [, ]
Relebactam sodium is a potent β-lactamase inhibitor, primarily used in combination with imipenem and cilastatin in the treatment of serious bacterial infections, particularly those caused by antibiotic-resistant strains. It was developed to counteract the resistance mechanisms employed by certain bacteria, specifically those producing serine β-lactamases, which can degrade β-lactam antibiotics. The compound is marketed under the trade name Recarbrio and has been approved by the Food and Drug Administration for clinical use.
Relebactam sodium is classified as a β-lactamase inhibitor. It is derived from a piperidine structure and contains a sulfonamide moiety, which enhances its inhibitory action against various β-lactamases. The compound's chemical formula is with a molecular weight of 348.38 g/mol, and its CAS number is 1174018-99-5 .
The synthesis of relebactam involves several key steps, including the reduction of chiral oxime ethers and subsequent chemoselective amidation. One efficient method utilizes iron(III) chloride hexahydrate and sodium borohydride for the diastereoselective reduction of oxime ethers to generate crucial intermediates suitable for large-scale production .
Relebactam features a complex molecular structure characterized by a bicyclic piperidine ring fused with a sulfonamide group. The structural analysis reveals that it exists predominantly in a tetrahedral imine-hydrolysis intermediate form when interacting with certain β-lactamases .
The crystallographic data show that relebactam can covalently bind to the active site of enzymes like KPC-2, offering insights into its mechanism of action .
Relebactam primarily functions as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Its reaction mechanism involves:
This mechanism allows for enhanced efficacy against resistant bacterial strains, making it a valuable component in combination therapies .
The mechanism through which relebactam exerts its effects involves several biochemical interactions:
Studies indicate that this process not only protects imipenem from degradation but also enhances its therapeutic effectiveness against various Gram-negative bacteria .
Relebactam sodium is primarily used in clinical settings as part of combination therapy for treating complicated infections caused by multi-drug resistant bacteria. Its applications include:
Furthermore, ongoing research continues to explore its potential against other resistant bacterial strains, highlighting its significance in combating antibiotic resistance .
The discovery of penicillin in 1928 ushered in the antibiotic era, but the subsequent emergence of β-lactamase enzymes capable of hydrolyzing the β-lactam ring rapidly undermined the clinical utility of these life-saving drugs. By the 1940s, penicillin-resistant Staphylococcus aureus strains were already prevalent, primarily due to the production of plasmid-encoded penicillinases. This resistance mechanism expanded dramatically among Gram-negative pathogens with the evolution of extended-spectrum β-lactamases (ESBLs) and carbapenemases. The Ambler classification system categorizes these enzymes into four classes (A-D) based on amino acid sequence homology: Class A (e.g., TEM, SHV, CTX-M, KPC), Class B (metallo-β-lactamases; MBLs), Class C (AmpC cephalosporinases), and Class D (OXA-type carbapenemases). Class A KPC enzymes alone account for a significant proportion of carbapenem resistance in Enterobacterales globally, with KPC-2 and KPC-3 being the most prevalent variants. The therapeutic challenge posed by these enzymes is profound, as they hydrolyze last-resort carbapenems, leaving few effective treatment options and mortality rates exceeding 40% in bloodstream infections [3] [9].
First-generation β-lactamase inhibitors (clavulanate, sulbactam, tazobactam) provided partial solutions but were compromised by several limitations: narrow inhibitory spectra (primarily against Class A enzymes), susceptibility to resistance mutations (e.g., inhibitor-resistant TEM variants), and irreversible binding leading to permanent inactivation. The diazabicyclooctane (DBO) scaffold represented a paradigm shift in inhibitor design. These non-β-lactam inhibitors feature a bicyclic core that acts as a reversible covalent inhibitor. Unlike earlier agents, DBOs acylate the catalytic serine of β-lactamases but can subsequently undergo recyclization and dissociation, allowing a single inhibitor molecule to inactivate multiple enzyme molecules over time. This mechanism, combined with their stability against many β-lactamases, makes them particularly valuable against multidrug-resistant pathogens. Avibactam was the first clinically approved DBO, demonstrating potent activity against Class A, Class C, and some Class D (e.g., OXA-48) enzymes [3] [6] [9].
Relebactam (formerly MK-7655) emerged from structure-activity relationship studies focused on optimizing the DBO scaffold. Chemically, it is (2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate sodium salt. Its key structural distinction from avibactam is the addition of a piperidine ring at the C2 position, enhancing interactions with certain β-lactamase active sites and improving pharmacokinetic compatibility with imipenem. Developed by Merck Sharp & Dohme, relebactam sodium was specifically designed to restore imipenem activity against carbapenem-resistant Pseudomonas aeruginosa and KPC-producing Enterobacterales. It received FDA approval in 2019 as part of the combination product "Recarbrio" (imipenem/cilastatin/relebactam) for treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) in adults with limited alternatives [1] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7